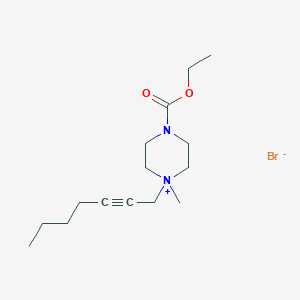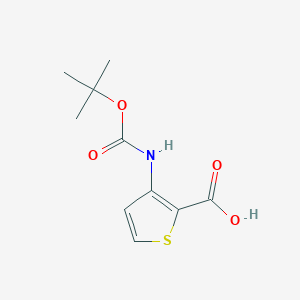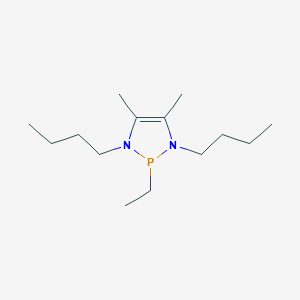
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is a chemical compound that belongs to the family of phosphorus-containing heterocycles. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis.
Wirkmechanismus
The mechanism of action of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the proliferation of cancer cells through the induction of apoptosis. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition, which may contribute to its antitumor activity.
Biochemische Und Physiologische Effekte
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been shown to exhibit antitumor activity against certain cancer cell lines. It has also been shown to exhibit DNA intercalation and topoisomerase II inhibition. However, its biochemical and physiological effects are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- is its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. However, one limitation is its limited availability and high cost, which may hinder its widespread use in research.
Zukünftige Richtungen
There are several future directions for research on 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl-. One direction is to investigate its potential applications in the development of new antitumor agents. Another direction is to explore its potential applications in materials science, such as the synthesis of new phosphorus-containing polymers and dendrimers. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesemethoden
The synthesis method for 1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- involves the reaction of 2-ethyl-1,3-dibutyl-4,5-dimethyl-1H-imidazole with chlorophosphine. The reaction proceeds in the presence of a base, such as potassium tert-butoxide, and yields the desired product in good yield.
Wissenschaftliche Forschungsanwendungen
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against certain cancer cell lines. In materials science, it has been used as a precursor for the synthesis of phosphorus-containing polymers and dendrimers. In catalysis, it has been studied as a potential catalyst for various organic transformations.
Eigenschaften
CAS-Nummer |
106054-01-7 |
|---|---|
Produktname |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- |
Molekularformel |
C14H29N2P |
Molekulargewicht |
256.37 g/mol |
IUPAC-Name |
1,3-dibutyl-2-ethyl-4,5-dimethyl-1,3,2-diazaphosphole |
InChI |
InChI=1S/C14H29N2P/c1-6-9-11-15-13(4)14(5)16(12-10-7-2)17(15)8-3/h6-12H2,1-5H3 |
InChI-Schlüssel |
RQICHKCPZXJYEQ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=C(N(P1CC)CCCC)C)C |
Kanonische SMILES |
CCCCN1C(=C(N(P1CC)CCCC)C)C |
Andere CAS-Nummern |
106054-01-7 |
Synonyme |
1,3,2-Diazaphosphol-4-ene, 2-ethyl-1,3-dibutyl-4,5-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





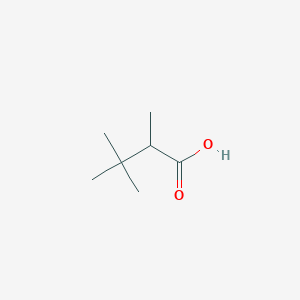




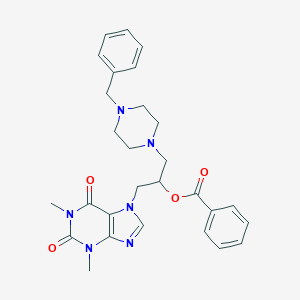
![N-[2-(7-Chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl]-2-(2-ethoxyethoxy)-5-{[2-(octyloxy)-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]amino}benzene-1-sulfonamide](/img/structure/B10186.png)
![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)
